

## A Head-to-Head Comparison of SHP2 Inhibitors: SHP099 vs. TNO155

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SHP099    |           |
| Cat. No.:            | B15612028 | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent allosteric inhibitors of the protein tyrosine phosphatase SHP2: **SHP099** and TNO155. This document summarizes their performance based on available preclinical and clinical data, details experimental methodologies for their evaluation, and visualizes key biological pathways and workflows.

SHP2, encoded by the PTPN11 gene, is a critical non-receptor protein tyrosine phosphatase that plays a key role in signal transduction downstream of various receptor tyrosine kinases (RTKs). It is a central regulator of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in human cancers. Consequently, SHP2 has emerged as a promising therapeutic target, leading to the development of potent and selective allosteric inhibitors. Among these, **SHP099** and TNO155 have been extensively studied. Both molecules bind to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains, stabilizing SHP2 in an auto-inhibited conformation. This guide offers a comparative analysis of these two inhibitors to aid in research and development decisions.

### **Quantitative Data Summary**

The following tables provide a summary of the available quantitative data for **SHP099** and TNO155. It is important to note that direct head-to-head comparisons in the same experimental settings are limited. Therefore, data from different studies should be interpreted with caution.

Table 1: In Vitro Potency of SHP099 and TNO155



| Parameter      | SHP099   | TNO155   | Reference(s) |
|----------------|----------|----------|--------------|
| Enzymatic IC50 | 0.071 μΜ | 0.011 μΜ | [1]          |

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Preclinical In Vivo Efficacy of SHP099

| Cancer Type                   | Xenograft<br>Model         | Dosage and<br>Schedule | Outcome                   | Reference(s) |
|-------------------------------|----------------------------|------------------------|---------------------------|--------------|
| Multiple<br>Myeloma           | RPMI-8226                  | 75 mg/kg, daily        | Reduced tumor<br>growth   | [2]          |
| Non-Small Cell<br>Lung Cancer | H3122 (ALK-<br>rearranged) | Not specified          | Enhanced TKI efficacy     | [3]          |
| Colorectal<br>Cancer          | MC-38                      | 5 mg/kg, daily         | Synergized with anti-PD-1 | [4]          |

Table 3: Preclinical In Vivo Efficacy of TNO155

| Cancer Type          | Xenograft<br>Model     | Dosage and<br>Schedule                   | Outcome                              | Reference(s) |
|----------------------|------------------------|------------------------------------------|--------------------------------------|--------------|
| Neuroblastoma        | Kelly (ALK-<br>mutant) | 7.5 mg/kg or 20<br>mg/kg, twice<br>daily | Moderate tumor growth inhibition     | [5]          |
| Colorectal<br>Cancer | HT-29                  | 20 mg/kg, twice<br>daily                 | Moderate tumor growth inhibition     | [5]          |
| KRAS G12C<br>NSCLC   | Lu-99                  | 20 mg/kg, twice<br>daily                 | Achieved tumor stasis in combination | [3]          |



A direct comparative study in neuroblastoma models reported that TNO155 demonstrated "substantially higher single-agent antitumor activity than **SHP099**".[6]

### **Clinical Trial Information for TNO155**

TNO155 is currently being evaluated in several clinical trials. An initial Phase 1 study (NCT03114319) in adults with advanced solid tumors showed that TNO155 has a favorable pharmacokinetic profile and was generally well-tolerated.[7][8] The most common treatment-related adverse events were increased blood creatine phosphokinase, peripheral edema, diarrhea, and acneiform dermatitis.[7] The best-observed response was stable disease.[7] TNO155 is also being investigated in combination with other targeted therapies.[9]

### **Experimental Protocols**

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are outlines for key assays used in the evaluation of SHP2 inhibitors.

### **SHP2 Enzymatic Inhibition Assay**

This assay determines the in vitro inhibitory activity of compounds against the SHP2 enzyme.

- Reagents and Materials:
  - Recombinant full-length human SHP2 protein
  - A suitable substrate, such as DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) or a phosphopeptide substrate.
  - Assay buffer (e.g., 50 mM Tris, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20, pH 7.2)
  - Test compounds (SHP099, TNO155) dissolved in DMSO
  - Microplate reader capable of fluorescence detection
- Procedure:
  - Prepare a solution of recombinant SHP2 in assay buffer.



- 2. Add the test compound at various concentrations to the wells of a microplate.
- 3. Add the SHP2 enzyme solution to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
- 4. Initiate the enzymatic reaction by adding the substrate to all wells.
- 5. Monitor the fluorescence signal over time using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.
- Calculate the percent inhibition for each compound concentration relative to a DMSO control.
- 7. Determine the IC50 value by fitting the dose-response data to a suitable model.

### Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the effect of SHP2 inhibitors on the proliferation and viability of cancer cell lines.

- Reagents and Materials:
  - Cancer cell lines of interest
  - Complete cell culture medium
  - Test compounds (SHP099, TNO155) dissolved in DMSO
  - MTT reagent or CellTiter-Glo® luminescent cell viability assay reagent
  - 96-well cell culture plates
  - Microplate reader (absorbance or luminescence)
- Procedure:
  - Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.



- 2. Treat the cells with a serial dilution of the test compounds for a specified duration (e.g., 72 hours).
- 3. For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, solubilize the formazan crystals with a solubilization buffer and measure the absorbance.
- 4. For the CellTiter-Glo® assay, add the reagent directly to the wells, and measure the luminescent signal.
- 5. Calculate the percentage of cell viability relative to the vehicle-treated control cells.
- 6. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 values from the dose-response curves.

### In Vivo Xenograft Model

This model evaluates the anti-tumor efficacy of SHP2 inhibitors in a living organism.

- Materials:
  - Immunocompromised mice (e.g., nude or NOD/SCID)
  - Cancer cell line for implantation
  - Matrigel (optional, to enhance tumor take rate)
  - Test compounds formulated for administration (e.g., oral gavage)
  - Vehicle control
- Procedure:
  - 1. Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells) into the flank of the mice.
  - 2. Monitor the mice for tumor growth.
  - 3. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.



- 4. Administer the test compound or vehicle control to the mice according to the desired dosing schedule.
- 5. Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
- 6. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

# Visualizations SHP2 Signaling Pathway

The following diagram illustrates the central role of SHP2 in the RAS-MAPK signaling cascade.





Click to download full resolution via product page

Caption: SHP2's role in the RAS-MAPK pathway and its inhibition by SHP099/TNO155.





### **Experimental Workflow for SHP2 Inhibitor Evaluation**

This diagram outlines a typical workflow for the preclinical evaluation of SHP2 inhibitors.

Experimental Workflow for SHP2 Inhibitor Evaluation



Click to download full resolution via product page

Caption: A typical workflow for preclinical evaluation of SHP2 inhibitors.



Check Availability & Pricing

### Logical Relationship: SHP099 vs. TNO155 Comparison

This diagram illustrates the logical flow of the comparison between SHP099 and TNO155.



Click to download full resolution via product page

Caption: Logical flow of the SHP099 vs. TNO155 comparison.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The Research Progress in SHP2 and the Inhibitors [bocsci.com]
- 2. SHP2 blockade enhances anti-tumor immunity via tumor cell intrinsic and extrinsic mechanisms PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]



- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. onclive.com [onclive.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Head-to-Head Comparison of SHP2 Inhibitors: SHP099 vs. TNO155]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612028#comparing-shp099-vs-tno155-as-shp2-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com